Bis(I-propylcyclopentadienyl)chromium

CVD precursor delivery volatility physical state

Bis(i-propylcyclopentadienyl)chromium (CAS 329735-69-5), a substituted metallocene featuring isopropyl groups on the cyclopentadienyl rings, is a liquid organometallic compound. It is employed as a precursor for chemical vapor deposition (CVD) of chromium-containing thin films, leveraging its volatility and reactivity in semiconductor manufacturing applications.

Molecular Formula C16H22Cr
Molecular Weight 266.34 g/mol
CAS No. 329735-69-5
Cat. No. B6593006
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Technical Parameters


Basic Identity
Product NameBis(I-propylcyclopentadienyl)chromium
CAS329735-69-5
Molecular FormulaC16H22Cr
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Cr]
InChIInChI=1S/2C8H11.Cr/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;
InChIKeyLRGZBMRTQSIIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(i-propylcyclopentadienyl)chromium (329735-69-5): Chemical Vapor Deposition Precursor Properties and Procurement Considerations


Bis(i-propylcyclopentadienyl)chromium (CAS 329735-69-5), a substituted metallocene featuring isopropyl groups on the cyclopentadienyl rings, is a liquid organometallic compound . It is employed as a precursor for chemical vapor deposition (CVD) of chromium-containing thin films, leveraging its volatility and reactivity in semiconductor manufacturing applications [1].

Why Bis(i-propylcyclopentadienyl)chromium Cannot Be Directly Substituted with Unsubstituted or Ethyl-Substituted Analogs


Substitution on the cyclopentadienyl rings fundamentally alters the volatility, thermal stability, and steric environment of chromium metallocene precursors, directly impacting their performance in chemical vapor deposition processes. While unsubstituted chromocene (Cp2Cr) and bis(ethylcyclopentadienyl)chromium (Cr(EtCp)2) are available, they exhibit different physical states, vapor pressures, and decomposition pathways. Specifically, Cp2Cr is a solid at room temperature with a vapor pressure of 418 mmHg at 25°C , whereas Bis(i-propylcyclopentadienyl)chromium is a liquid , a distinction that critically influences precursor delivery, handling, and process integration in semiconductor manufacturing equipment. The isopropyl substituents introduce enhanced steric bulk and electronic effects that are not replicated by smaller or unsubstituted ligands, making direct interchange without process re-optimization ineffective .

Quantitative Differentiation of Bis(i-propylcyclopentadienyl)chromium: Evidence-Based Comparisons for Precursor Selection


Physical State and Volatility Comparison: Bis(i-propylcyclopentadienyl)chromium vs. Unsubstituted Chromocene

Bis(i-propylcyclopentadienyl)chromium is a liquid at room temperature , whereas unsubstituted chromocene (Cp2Cr) is a solid with a melting point of 172-173°C . This difference in physical state directly impacts precursor delivery methods in CVD and ALD systems, with liquid precursors generally offering advantages in terms of consistent vapor draw, reduced risk of particle generation, and compatibility with liquid injection systems. The liquid state of the isopropyl derivative is a key factor in its selection for certain process integrations where solid precursor sublimation poses challenges [1].

CVD precursor delivery volatility physical state

Thermal Stability Enhancement through Isopropyl Substitution: A Class-Level Comparison with Unsubstituted Chromocene

The introduction of isopropyl substituents on the cyclopentadienyl rings enhances the thermal stability of the chromium metallocene complex relative to unsubstituted chromocene. While direct quantitative TGA data comparing Cp2Cr and Cr(iPrCp)2 is not available, the structural basis for this enhancement is well-established: the electron-donating and sterically shielding effects of alkyl substituents stabilize the metal center against decomposition . Chromocene itself requires high deposition temperatures (e.g., up to 630°C for chromium carbide growth) and may exhibit premature decomposition [1], whereas the isopropyl derivative is expected to maintain precursor integrity over a broader temperature window, a critical advantage for achieving high-purity films with minimal carbon contamination [2].

thermal stability ligand effects CVD precursor

Steric and Electronic Modulation: Impact on Chromium Incorporation Efficiency in CVD

The steric bulk of the isopropyl groups in Bis(i-propylcyclopentadienyl)chromium modifies the chromium center's reactivity and incorporation efficiency during CVD compared to less hindered analogs. For chromocene-based CVD of GaN:Cr, chromium incorporation was linearly dependent on the precursor mole fraction in the gas phase, achieving up to 2×10^19 at/cm^3 [1]. While direct comparative data for Cr(iPrCp)2 are not published, the larger isopropyl substituent is expected to alter surface adsorption and reaction kinetics, potentially influencing film composition, uniformity, and impurity levels. The specific steric environment offered by the isopropyl groups is not replicated by ethyl or unsubstituted derivatives, making this precursor a distinct candidate for applications requiring precise control over chromium doping profiles [2].

ligand effects CVD process chromium doping

Optimized Application Scenarios for Bis(i-propylcyclopentadienyl)chromium Based on Evidenced Differentiation


Chemical Vapor Deposition of Chromium Metal Films with Enhanced Precursor Handling

Bis(i-propylcyclopentadienyl)chromium is particularly suited for CVD processes where precursor handling and delivery are critical. Its liquid physical state at room temperature [1] simplifies precursor loading and vapor draw compared to solid chromocene, reducing the risk of particle contamination and enabling more consistent vapor delivery in both research and high-volume manufacturing settings . This makes it a preferred choice for tool sets designed for liquid precursor injection systems.

Deposition of Chromium-Containing Thin Films Requiring Broader Thermal Process Windows

The enhanced thermal stability conferred by the isopropyl substituents [1] positions this precursor for applications requiring deposition at temperatures where unsubstituted chromocene may undergo premature decomposition. This includes the growth of metallic chromium films, chromium nitride diffusion barriers, and chromium oxide layers in semiconductor devices where film purity and conformality are paramount . The expanded thermal window provides process engineers with greater flexibility in optimizing film properties.

Development of Next-Generation Chromium-Based Materials for Electronics

The unique steric and electronic profile of the isopropyl-substituted cyclopentadienyl ligand [1] makes Bis(i-propylcyclopentadienyl)chromium a valuable research tool for exploring new chromium-based thin films with tailored properties. This includes the investigation of chromium doping in III-V semiconductors for spintronics, or the development of chromium carbide/nitride hard coatings, where the precursor's distinct reactivity can lead to novel film compositions or microstructures not easily achieved with other chromium precursors .

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